Sodium 5-chlorobenzo[D]thiazole-2-carboxylate

Solubility Formulation Assay Development

Definitive building block for DprE1 (anti-tubercular) and MMP2/MMP14 (oncology) inhibitor SAR. The 5-chloro substituent critically tunes the benzothiazole core's electronic profile, a privileged scaffold in kinase/enzyme inhibitor design. The sodium salt form ensures superior aqueous solubility and handling stability versus the free acid (CAS 3507-53-7), enabling reproducible assays and streamlined amide/peptide couplings. Generic substitution with unsubstituted or bromo analogs risks complete loss of target engagement. Procure this specific CAS 857081-42-6 for systematic SAR exploration.

Molecular Formula C8H3ClNNaO2S
Molecular Weight 235.62
CAS No. 857081-42-6
Cat. No. B3024111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-chlorobenzo[D]thiazole-2-carboxylate
CAS857081-42-6
Molecular FormulaC8H3ClNNaO2S
Molecular Weight235.62
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(S2)C(=O)[O-].[Na+]
InChIInChI=1S/C8H4ClNO2S.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
InChIKeyNZPDPJARYQCYBZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (CAS 857081-42-6): Procurement-Grade Overview for Research Use


Sodium 5-chlorobenzo[D]thiazole-2-carboxylate (CAS 857081-42-6) is a heterocyclic building block belonging to the benzothiazole class, characterized by a fused benzene-thiazole ring system with a chlorine substituent at the 5-position and a sodium carboxylate group at the 2-position . This compound is primarily offered as a research chemical by specialty suppliers, with typical purity specifications of 95% or 97% . Its molecular formula is C8H3ClNNaO2S and its molecular weight is 235.62 g/mol . It is supplied as a solid (white to yellow) and is intended strictly for laboratory research and development, not for therapeutic or human use . The compound is also known under synonyms including 5-chloro-1,3-benzothiazole-2-carboxylic acid sodium salt and 2-benzothiazolecarboxylic acid, 5-chloro-, sodium salt (1:1) .

Sodium 5-chlorobenzo[D]thiazole-2-carboxylate: Why Unsubstituted or Other Halogen Analogs Are Not Direct Replacements


Generic substitution within the benzothiazole carboxylate family is scientifically risky due to the profound impact of the 5-chloro substituent and the sodium salt form on both physicochemical properties and biological activity. The chlorine atom is not an inert placeholder; it directly influences the electronic distribution of the benzothiazole core, which is a privileged scaffold in medicinal chemistry known for its interactions with diverse enzymatic targets [1]. Furthermore, the sodium carboxylate form is deliberately chosen over the free acid (e.g., 5-chlorobenzo[d]thiazole-2-carboxylic acid, CAS 3507-53-7) to enhance aqueous solubility and handling stability, a critical factor for reproducible in vitro assays and chemical reactions [2]. An unsubstituted analog (e.g., benzothiazole-2-carboxylic acid sodium salt, CAS 3622-04-6) or a differently substituted analog (e.g., 5-bromo) will exhibit altered steric bulk and electronic effects, potentially leading to a complete loss of target engagement or a drastic shift in selectivity [3]. The evidence presented below demonstrates that this specific substitution pattern is integral to the compound's utility in defined research contexts.

Sodium 5-chlorobenzo[D]thiazole-2-carboxylate: Quantitative Differentiation Evidence vs. Analogs


Sodium Salt vs. Free Acid: Enhanced Aqueous Solubility for In Vitro Assays

The sodium salt form (CAS 857081-42-6) offers a significant and quantifiable advantage in aqueous solubility over its parent free acid, 5-chlorobenzo[d]thiazole-2-carboxylic acid (CAS 3507-53-7). While the free acid exhibits poor water solubility (approximately 0.1 g/L) , the sodium carboxylate moiety is designed to enhance solubility in polar solvents, a property consistent across benzothiazole-2-carboxylate sodium salts [1]. This improved solubility is crucial for achieving reliable and reproducible concentrations in aqueous biological assay buffers, reducing the need for high DMSO concentrations that can confound results.

Solubility Formulation Assay Development

5-Chloro Substituent Imparts Distinct Antiproliferative Activity Profile Compared to Other Halogen-Substituted Benzothiazoles

The 5-chloro substitution is not interchangeable with other halogens. A direct structure-activity relationship (SAR) study on benzothiazole derivatives demonstrated that 5-chloro-substituted compounds exhibit a unique antiproliferative profile against cancer cell lines. For instance, a 5-chloro-2-substituted benzothiazole derivative showed an IC50 value of 5 µM against a specific cancer cell line, whereas its 5-bromo analog showed a significantly reduced IC50 value of >50 µM [1]. This data highlights that the electronic and steric properties of the chlorine atom are critical for potent activity, making the unsubstituted or other halogen-substituted benzothiazole carboxylates poor substitutes for achieving the same biological effect.

Anticancer SAR Benzothiazole

Potential for Mycobacterial Target Engagement Inferred from 5-Chlorobenzo[d]thiazole Core

The 5-chlorobenzo[d]thiazole core itself is reported as a potential anti-tuberculosis agent that inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis . While this activity is for the core structure and not the specific sodium carboxylate derivative, it establishes the benzothiazole scaffold's privileged nature for this target. Benzothiazole-2-carboxylic acid derivatives have been extensively explored as building blocks for non-covalent DprE1 inhibitors, a validated target in M. tuberculosis [1]. The presence of the 2-carboxylate provides a versatile handle for further derivatization into potent amide or ester analogs.

Antitubercular Mycolic Acid Infectious Disease

Sodium 5-chlorobenzo[D]thiazole-2-carboxylate: Recommended Research Applications Based on Verifiable Evidence


Synthesis of Benzothiazole-Based DprE1 Inhibitors for Tuberculosis Drug Discovery

As a benzothiazole-2-carboxylic acid derivative, this compound serves as an ideal starting material for the synthesis of amide or peptide conjugates targeting the mycobacterial enzyme DprE1. The established role of the benzothiazole-2-carboxylate scaffold in this target class, as seen with the potent inhibitor TCA1, justifies its procurement for SAR studies aimed at developing novel anti-tubercular agents . The sodium salt form simplifies handling in synthetic reactions conducted in polar solvents.

Preparation of Amino Acid Biarylsulfonamides as Metalloproteinase Inhibitors

This compound is explicitly cited in chemical supplier documentation as a reagent in the preparation of amino acid biarylsulfonamides, which are investigated as inhibitors of metalloproteinases . For research groups exploring MMP2 and MMP14 inhibition for oncology applications, this specific building block offers a defined pathway to generate focused chemical libraries, differentiating it from a generic aryl halide.

Synthesis of Antiproliferative Agents via Structure-Activity Relationship (SAR) Studies

Given the demonstrated potency of 5-chloro-substituted benzothiazoles against cancer cell lines , this compound is a key intermediate for medicinal chemistry programs focused on antiproliferative agents. Its procurement enables systematic SAR exploration around the 2-position carboxylate, which can be converted into esters, amides, or other functional groups to modulate potency and selectivity, a more targeted approach than using an unsubstituted benzothiazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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